

synthesis of 2-amino-5-(trifluoromethyl)benzoic acid experimental procedure

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Compound of Interest

Compound Name: 2-amino-5-(trifluoromethyl)benzoic Acid

Cat. No.: B1279408

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Synthesis of 2-amino-5-(trifluoromethyl)benzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the experimental procedure for the synthesis of **2-amino-5-(trifluoromethyl)benzoic acid**, a key intermediate in the development of various pharmaceutical compounds. This document outlines a feasible two-step synthetic pathway, including detailed experimental protocols and a summary of relevant chemical data.

Chemical Data Summary

The following table summarizes the key quantitative data for the starting material, intermediate, and final product involved in the proposed synthesis.

Compound Name	Molecular Formula	Molecular Weight (g/mol)	Melting Point (°C)	Appearance
4-chloro-3-(trifluoromethyl)aniline	C ₇ H ₅ ClF ₃ N	195.57	37-41	Light brown solid
2-chloro-5-(trifluoromethyl)benzoic acid	C ₈ H ₄ ClF ₃ O ₂	224.57	91-93	White solid
2-amino-5-(trifluoromethyl)benzoic acid	C ₈ H ₆ F ₃ NO ₂	205.13	141-146	Solid

Experimental Protocols

The synthesis of **2-amino-5-(trifluoromethyl)benzoic acid** can be effectively carried out in two main stages: the Sandmeyer reaction to convert 4-chloro-3-(trifluoromethyl)aniline to 2-chloro-5-(trifluoromethyl)benzoic acid, followed by a copper-catalyzed amination to yield the final product.

Step 1: Synthesis of 2-chloro-5-(trifluoromethyl)benzoic acid

This procedure is adapted from standard Sandmeyer reaction protocols for the conversion of anilines to benzoic acids.

Materials and Reagents:

- 4-chloro-3-(trifluoromethyl)aniline
- Sodium nitrite (NaNO₂)
- Hydrochloric acid (HCl), concentrated
- Copper(I) cyanide (CuCN)

- Sodium hydroxide (NaOH)
- Sulfuric acid (H₂SO₄), concentrated
- Diethyl ether
- Deionized water
- Ice

Procedure:

- **Diazotization:** In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath to 0-5 °C, dissolve 4-chloro-3-(trifluoromethyl)aniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water. Slowly add a solution of sodium nitrite (1.1 eq) in water, keeping the temperature below 5 °C. Stir the resulting diazonium salt solution for 30 minutes at this temperature.
- **Cyanation (Sandmeyer Reaction):** In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) in water. Slowly add the cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring. An exothermic reaction will occur, and a precipitate will form. Allow the mixture to warm to room temperature and then heat it to 50-60 °C for 1 hour to ensure complete reaction.
- **Hydrolysis:** Cool the reaction mixture and add a solution of sodium hydroxide (4.0 eq) in water. Heat the mixture to reflux for 4-6 hours to hydrolyze the nitrile to a carboxylic acid.
- **Work-up and Isolation:** Cool the reaction mixture to room temperature and acidify with concentrated sulfuric acid until the pH is acidic. The crude 2-chloro-5-(trifluoromethyl)benzoic acid will precipitate. Filter the solid, wash with cold water, and dry. Recrystallization from a suitable solvent such as ethanol/water can be performed for further purification.

Step 2: Synthesis of 2-amino-5-(trifluoromethyl)benzoic acid

This procedure is based on a copper-catalyzed nucleophilic aromatic substitution (Ullmann condensation).

Materials and Reagents:

- 2-chloro-5-(trifluoromethyl)benzoic acid
- Aqueous ammonia (28-30%)
- Copper(I) oxide (Cu_2O)
- Ammonium carbonate ($(\text{NH}_4)_2\text{CO}_3$)
- Hydrochloric acid (HCl), concentrated
- Activated carbon
- Deionized water

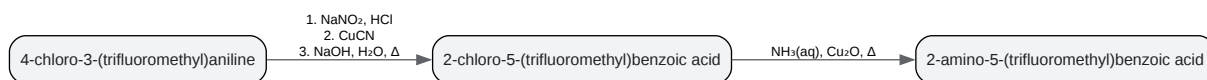
Procedure:

- **Reaction Setup:** In a sealed reaction vessel, combine 2-chloro-5-(trifluoromethyl)benzoic acid (1.0 eq), aqueous ammonia (10-15 eq), copper(I) oxide (0.1 eq), and ammonium carbonate (0.2 eq).
- **Amination:** Heat the sealed mixture to 130-140 °C with stirring for 8-12 hours. The pressure inside the vessel will increase.
- **Work-up:** After cooling the reaction vessel to room temperature, carefully vent any excess pressure. Transfer the reaction mixture to a beaker and dilute with water.
- **Purification:** Add activated carbon to the solution and heat to 80-90 °C for 30 minutes to decolorize. Filter the hot solution to remove the activated carbon and copper catalyst.
- **Isolation:** Cool the filtrate and carefully acidify with concentrated hydrochloric acid to a pH of approximately 3-4. The **2-amino-5-(trifluoromethyl)benzoic acid** will precipitate out of the solution.
- **Final Purification:** Filter the solid product, wash with cold water, and dry under vacuum. If necessary, the product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Visualizations

Synthetic Pathway

The following diagram illustrates the two-step synthesis of **2-amino-5-(trifluoromethyl)benzoic acid** from 4-chloro-3-(trifluoromethyl)aniline.

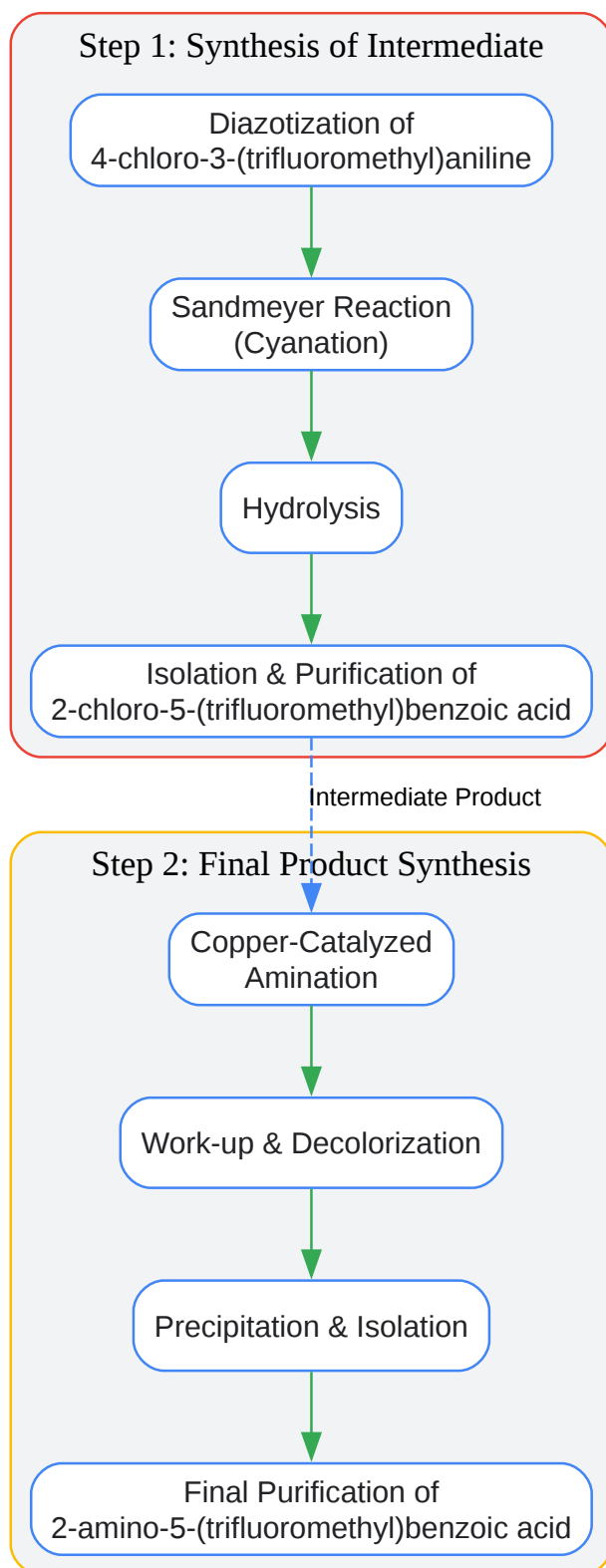


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Caption: Synthetic route to **2-amino-5-(trifluoromethyl)benzoic acid**.

Experimental Workflow

This diagram outlines the key stages of the experimental procedure.



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Caption: Workflow for the synthesis of **2-amino-5-(trifluoromethyl)benzoic acid**.

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